rac-[(3R,4R)-4-phenylpiperidin-3-yl]methanol, cis
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Overview
Description
rac-[(3R,4R)-4-phenylpiperidin-3-yl]methanol, cis is a chiral compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a phenyl group attached to the piperidine ring, which is further substituted with a hydroxymethyl group. The compound exists as a racemic mixture, meaning it contains equal amounts of both enantiomers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-[(3R,4R)-4-phenylpiperidin-3-yl]methanol, cis typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.
Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts alkylation reaction, where benzene is reacted with a suitable piperidine derivative in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
rac-[(3R,4R)-4-phenylpiperidin-3-yl]methanol, cis undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carbonyl compound using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions to form different derivatives, such as the reduction of the phenyl group to a cyclohexyl group.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of cyclohexyl derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
rac-[(3R,4R)-4-phenylpiperidin-3-yl]methanol, cis has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of drugs targeting the central nervous system.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of rac-[(3R,4R)-4-phenylpiperidin-3-yl]methanol, cis involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- rac-[(3R,4R)-4-phenylpiperidin-3-yl]methanol, trans
- (3R,4R)-4-phenylpiperidine
- (3R,4R)-4-phenylpiperidin-3-ol
Uniqueness
rac-[(3R,4R)-4-phenylpiperidin-3-yl]methanol, cis is unique due to its specific stereochemistry and the presence of both a phenyl group and a hydroxymethyl group. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
1807937-67-2; 1931894-54-0 |
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Molecular Formula |
C12H17NO |
Molecular Weight |
191.274 |
IUPAC Name |
[(3S,4S)-4-phenylpiperidin-3-yl]methanol |
InChI |
InChI=1S/C12H17NO/c14-9-11-8-13-7-6-12(11)10-4-2-1-3-5-10/h1-5,11-14H,6-9H2/t11-,12+/m0/s1 |
InChI Key |
CCYONUQTZTYVFP-NWDGAFQWSA-N |
SMILES |
C1CNCC(C1C2=CC=CC=C2)CO |
solubility |
not available |
Origin of Product |
United States |
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